molecular formula C10H16N2O B1333447 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde CAS No. 647824-51-9

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Cat. No. B1333447
M. Wt: 180.25 g/mol
InChI Key: WQHXOHHEPNBXMF-UHFFFAOYSA-N
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Description

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is a powder in its physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, has been a topic of interest in recent years . Traditional procedures have been used for the synthesis of pyrazoles . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 .


Chemical Reactions Analysis

Pyrazoles, including 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, are involved in various chemical reactions . For example, it has been indicated that Cu (OTf) 2 was involved in the aerobic oxidation of certain compounds .


Physical And Chemical Properties Analysis

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a powder with a molecular weight of 180.25 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Pyrazole Scaffold

  • Scientific Field : Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Summary of the Application : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the development of new drugs and agrochemicals .
  • Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : The use of pyrazoles in various fields of science has increased significantly since the early 1990s . They are frequently used in the synthesis of bioactive chemicals and have many pharmacological functions .

Pyrazole Scaffold

  • Scientific Field : Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Summary of the Application : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the development of new drugs and agrochemicals .
  • Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : The use of pyrazoles in various fields of science has increased significantly since the early 1990s . They are frequently used in the synthesis of bioactive chemicals and have many pharmacological functions .

Pyrazole Scaffold

  • Scientific Field : Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Summary of the Application : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the development of new drugs and agrochemicals .
  • Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : The use of pyrazoles in various fields of science has increased significantly since the early 1990s . They are frequently used in the synthesis of bioactive chemicals and have many pharmacological functions .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXOHHEPNBXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380299
Record name 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380299
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Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

CAS RN

647824-51-9
Record name 1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde
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Record name 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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